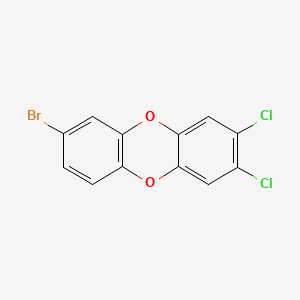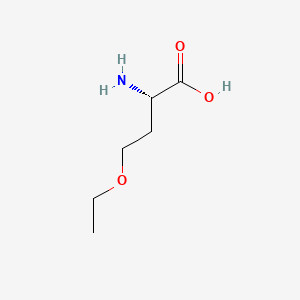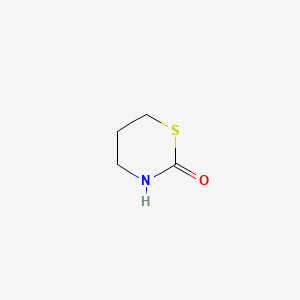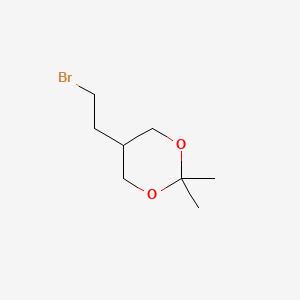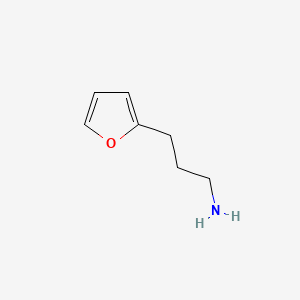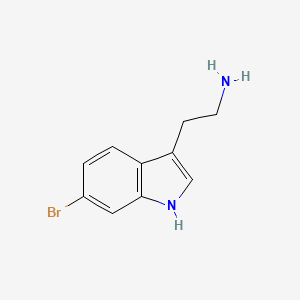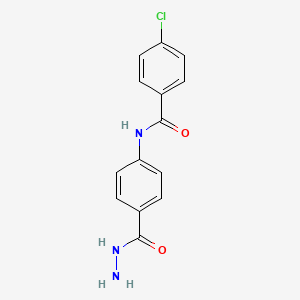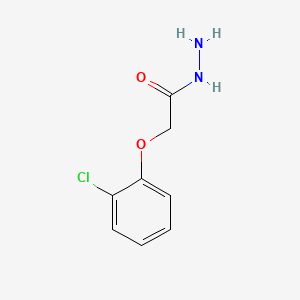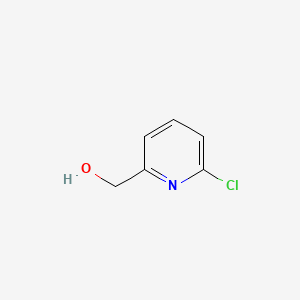
Cloruro de 6-bromohexanoílo
Descripción general
Descripción
6-Bromohexanoyl chloride (6-BHC) is a halogenated organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a characteristic pungent odor. 6-BHC is used as a reagent in organic synthesis and is employed in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. 6-BHC is also used as an intermediate in the synthesis of other compounds and is used in the production of polymers and plastics. Its unique properties make it an ideal choice for a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
El cloruro de 6-bromohexanoílo es un reactivo versátil utilizado en la síntesis orgánica. Sirve como intermediario para la síntesis de diversos compuestos orgánicos debido a su grupo cloruro de acilo reactivo. Por ejemplo, se ha utilizado en la preparación de N-acilsulfonamidas y cetonas alquílicas . El átomo de bromo en el compuesto también ofrece oportunidades para una mayor funcionalización mediante reacciones de sustitución nucleofílica.
Agroquímicos
En el campo de los agroquímicos, el this compound se emplea en la síntesis de compuestos que pueden actuar como precursores de ingredientes activos en pesticidas. Su reactividad permite la creación de moléculas complejas que pueden interactuar con los sistemas biológicos para proteger los cultivos de plagas y enfermedades .
Investigación Química
Los investigadores utilizan el this compound para desarrollar nuevas reacciones químicas y vías. Es un bloque de construcción en el diseño de nuevas moléculas con posibles aplicaciones en diversas industrias. Su papel en la investigación química es fundamental para avanzar en nuestra comprensión de los procesos químicos y las propiedades de los materiales .
Tintes
El compuesto también encuentra aplicación en la industria de los tintes. Se puede utilizar para introducir grupos que contienen bromo en las moléculas de tinte, lo que puede alterar sus propiedades de color y estabilidad. Esto es particularmente útil para crear tintes con atributos específicos para textiles y tintas .
Farmacéuticos
El this compound también es relevante en la investigación farmacéutica. Se puede utilizar para sintetizar intermediarios que son clave para el desarrollo de nuevos fármacos. Su capacidad para reaccionar con una gama de nucleófilos lo convierte en una herramienta valiosa para construir estructuras orgánicas complejas que se encuentran en compuestos medicinales .
Síntesis de Polímeros
En la ciencia de los polímeros, el this compound se utiliza para modificar polímeros o crear nuevas cadenas de polímeros. Puede actuar como una molécula iniciadora o de enlace en las reacciones de polimerización, lo que lleva a materiales con propiedades mecánicas y químicas únicas adecuadas para aplicaciones especializadas .
Investigación en Bioquímica
Los bioquímicos utilizan el this compound en el estudio de proteínas y enzimas. Se puede utilizar para modificar aminoácidos o péptidos, lo que ayuda en la investigación de la estructura y función de las proteínas. Esto tiene implicaciones para comprender los procesos biológicos y diseñar materiales biomiméticos .
Ciencia de los Materiales
Por último, en la ciencia de los materiales, el this compound contribuye al desarrollo de materiales avanzados. Se puede utilizar para sintetizar compuestos con propiedades de superficie específicas o para crear grupos funcionales en las superficies de los materiales, lo cual es crucial para desarrollar materiales innovadores con propiedades adaptadas .
Safety and Hazards
6-Bromohexanoyl chloride is classified as a skin corrosive and serious eye damage substance . It may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, and eye/face protection should be worn when handling this chemical . It should be stored locked up and in a corrosive resistant container with a resistant inner liner .
Mecanismo De Acción
Target of Action
It’s known that this compound can cause damage to the eyes and skin, and may affect the respiratory system .
Mode of Action
It’s known that this compound reacts violently with water , which could contribute to its corrosive properties and its effects on biological tissues.
Pharmacokinetics
Given its reactivity and corrosive nature, it’s likely that the compound could be rapidly absorbed and distributed in the body, potentially leading to systemic effects .
Result of Action
6-Bromohexanoyl chloride is known to cause severe skin burns and eye damage . It’s also classified as a substance that may cause respiratory irritation . These effects are likely the result of the compound’s corrosive properties and its reactivity with biological tissues.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromohexanoyl chloride. For instance, its reactivity with water suggests that humidity levels could impact its stability and reactivity . Furthermore, it’s likely to be mobile in the environment due to its water solubility .
Análisis Bioquímico
Biochemical Properties
6-Bromohexanoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various compounds. It interacts with enzymes and proteins through acylation reactions, where it transfers its acyl group to nucleophilic sites on biomolecules. This interaction is crucial in modifying the activity and function of enzymes and proteins. For instance, 6-Bromohexanoyl chloride has been used in the preparation of N-(6-bromohexanoyl)-α-methylbenzylamine, which is a derivative used in further biochemical studies .
Cellular Effects
The effects of 6-Bromohexanoyl chloride on cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. The acylation of proteins by 6-Bromohexanoyl chloride can lead to changes in their activity, stability, and interactions with other biomolecules. This can result in altered cell signaling and metabolic pathways, ultimately affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 6-Bromohexanoyl chloride exerts its effects through covalent binding interactions with biomolecules. It acts as an acylating agent, transferring its acyl group to nucleophilic sites on proteins and enzymes. This acylation can inhibit or activate enzymes, depending on the specific site and nature of the modification. Additionally, 6-Bromohexanoyl chloride can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromohexanoyl chloride can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture. Long-term exposure to 6-Bromohexanoyl chloride can lead to cumulative effects on cellular function, including sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 6-Bromohexanoyl chloride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. High doses of 6-Bromohexanoyl chloride can be toxic, causing adverse effects such as tissue damage and inflammation. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental studies .
Metabolic Pathways
6-Bromohexanoyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by esterases and other enzymes that hydrolyze the acyl chloride group, leading to the formation of 6-Bromohexanoic acid and other metabolites. These metabolic transformations can affect the compound’s activity and distribution within the body .
Transport and Distribution
Within cells and tissues, 6-Bromohexanoyl chloride is transported and distributed through passive diffusion and interactions with transport proteins. Its lipophilic nature allows it to cross cell membranes easily, facilitating its accumulation in specific cellular compartments. The compound can also bind to proteins, influencing its localization and activity within cells .
Subcellular Localization
The subcellular localization of 6-Bromohexanoyl chloride is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, acylation by 6-Bromohexanoyl chloride can target proteins to membranes or other subcellular structures, affecting their function and interactions .
Propiedades
IUPAC Name |
6-bromohexanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrClO/c7-5-3-1-2-4-6(8)9/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPVGJGBRWIVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)Cl)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066829 | |
| Record name | Hexanoyl chloride, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22809-37-6 | |
| Record name | 6-Bromohexanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22809-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoyl chloride, 6-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022809376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoyl chloride, 6-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoyl chloride, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromohexanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-BROMOHEXANOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YI1QB4VWJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


